molecular formula C9H14N2 B1266581 3-Amino-N,N-dimethylbenzylamine CAS No. 27958-77-6

3-Amino-N,N-dimethylbenzylamine

Cat. No.: B1266581
CAS No.: 27958-77-6
M. Wt: 150.22 g/mol
InChI Key: WOJBIBHVUSZAGS-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethylbenzylamine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207809. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ortho-Functionalization in Organic Chemistry

3-Amino-N,N-dimethylbenzylamine has been utilized in the highly regioselective olefination of substituted N,N-dimethylbenzylamines. This process is controlled by the acidity of reaction conditions and can lead to the production of various derivatives such as 3-(2'-tolyl)propanoic acid. These transformations play a significant role in synthetic organic chemistry, particularly in the construction of complex organic molecules (Cai et al., 2007).

In Organometallic Chemistry

In organometallic chemistry, this compound has been a substrate for various reactions. For example, it has been involved in reactions with α-diazo ketones catalyzed by ruthenium complexes, leading to the formation of nitrogen ylides and their subsequent rearrangements (Zotto et al., 2000). Additionally, its palladium(II) complex reacts with isocyanides, resulting in various catalytic transformations (Yamamoto & Yamazaki, 1980).

Role in Biochemical Analysis

This compound has been instrumental in biochemical analysis as well. It is used in N-terminal sequence analysis of polypeptides at the picomole level, contributing significantly to the field of proteomics and molecular biology (Chang, 1981).

Catalysis and Mechanistic Studies

This compound plays a crucial role in catalysis and mechanistic studies in chemistry. For instance, it's used in studying the mechanism of reduction of an oxidized glutathione peroxidase mimic, which is crucial for understanding antioxidative processes in biochemistry (Heverly-Coulson & Boyd, 2012).

Application in Material Sciences

Its use extends to material sciences, where it's involved in the curing of glycidyl ethers with aromatic amines. This process is crucial for developing various polymeric materials (Fryauf et al., 1993).

Contribution to Spectroscopy and Structural Analysis

This compound is also significant in spectroscopy and structural analysis. Studies on its conformations and derivatives provide insights into molecular structures and dynamics, essential for understanding various chemical phenomena (Li et al., 1992).

Safety and Hazards

3-Amino-N,N-dimethylbenzylamine poses potential risks to human health and the environment. It is harmful upon contact with the skin, if swallowed, and if inhaled. It can cause severe skin burns and eye damage. Additionally, it has the potential to be toxic to aquatic life with long-lasting effects .

Future Directions

As the molecule has tertiary amine functionality, two of the key uses are as an epoxy-amine cure enhancement catalyst and also as a polyurethane catalyst . The anodic oxidation of amines is an essential alternative to the conventional chemical transformation that provides critical routes for synthesising and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

3-Amino-N,N-dimethylbenzylamine plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the preparation of amino-triazole-carboxamide derivatives, which are crucial in studying Trypanosoma cruzi . The nature of these interactions often involves the formation of stable complexes, which can be analyzed to understand the biochemical pathways and mechanisms in which this compound is involved.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes and proteins, leading to changes in metabolic flux and metabolite levels . These effects are crucial for understanding how this compound can be used in therapeutic and diagnostic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form complexes with enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has a melting point of 44-46°C and a boiling point of 130°C at 0.1 Torr . These properties suggest that this compound is relatively stable under standard laboratory conditions. Long-term studies are necessary to fully understand its effects on cellular function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

3-[(dimethylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJBIBHVUSZAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182239
Record name 3-Amino-N,N-dimethylbenzylamine
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27958-77-6
Record name 3-Amino-N,N-dimethylbenzenemethanamine
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Record name 3-Amino-N,N-dimethylbenzylamine
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Record name 27958-77-6
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Record name 3-Amino-N,N-dimethylbenzylamine
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Record name 3-amino-N,N-dimethylbenzylamine
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Record name 3-AMINO-N,N-DIMETHYLBENZYLAMINE
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Synthesis routes and methods I

Procedure details

To a solution of 11 (1.2 g, 6.67 mmol) in methanol (100 mL) were sequentially added conc. HCl (10 mL) and SnCl2 (5 g, 26.67 mmol). The reaction mixture was stirred at room temperature overnight before it was partitioned between water and EtOAc (200 mL each). The organic layer was separated and washed with water (150 mL), brine (150 mL) and dried over Na2SO4. The solids were filtered and the filtrate was concentrated on a rotavap to give 12 (500 mg).
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1.2 g
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5 g
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100 mL
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Synthesis routes and methods II

Procedure details

Following the procedure described in part E of Example 1 (R), (S)-α-[[2-[((1,1-dimethylethyl)dimethylsilyl)oxy]-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-4-methoxybenzeneacetic acid was condensed with 3-[(dimethylamino)methyl]aniline to generate the title compound. The 3-[(dimethylamino)methyl]aniline was prepared by treatment of commercial 3-nitrobenzoyl chloride with dimethylamine followed by sequential reduction with SnCl2 in EtOAc at 20° C. for 18 hours and then BH3 /THF.
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Synthesis routes and methods III

Procedure details

A stirred suspension of lithium aluminium hydride (0.24 g, 6.3 mmol) in tetrahydrofuran (THF) (15 ml) at 0° C. under Argon, was treated dropwise over a period of fifteen minutes, with a solution of N,N-Dimethyl-3-aminobenzamide (D24) (0.68 g, 4.2 mmol) in THF (15 ml). The reaction mixture was allowed to warm to room temperature after which it was heated to reflux for 2 hours. The reaction mixture was allowed to cool to room temperature then treated sequentially with water (0.24 ml), 10% sodium hydroxide solution (0.24 ml) then water (0.72 ml). The reaction mixture was filtered through kieselguhr and the filtrate dried (Na2SO4) and concentrated in vacuo to afford the title compound as a pale brown oil (0.55 g, 87%).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
15 mL
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solvent
Reaction Step One
Quantity
0.68 g
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reactant
Reaction Step Two
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Quantity
15 mL
Type
solvent
Reaction Step Two
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Quantity
0.24 mL
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reactant
Reaction Step Three
Quantity
0.24 mL
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reactant
Reaction Step Three
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Quantity
0.72 mL
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reactant
Reaction Step Four
Yield
87%

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